2-Fluoroisophthalonitrile
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Overview
Description
2-Fluoroisophthalonitrile is an organic compound with the molecular formula C8H3FN2 It is a derivative of isophthalonitrile, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroisophthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzonitrile with a suitable nucleophile. The reaction typically requires a strong base, such as sodium hydride or sodium tert-butoxide, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the formation of by-products. Additionally, the use of solvent-free or solvent-minimized conditions can reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroisophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or sodium tert-butoxide as bases, typically in an inert atmosphere.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Primary amines.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Fluoroisophthalonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Photocatalysis: It is employed in the synthesis of photocatalysts for visible light-mediated reactions, contributing to the development of green chemistry processes.
Mechanism of Action
The mechanism by which 2-fluoroisophthalonitrile exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitrile groups are converted to primary amines through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation being carried out.
Comparison with Similar Compounds
Isophthalonitrile: The parent compound without the fluorine substitution.
2-Chloroisophthalonitrile: A similar compound where the fluorine atom is replaced by chlorine.
2-Bromoisophthalonitrile: A similar compound where the fluorine atom is replaced by bromine.
Uniqueness: 2-Fluoroisophthalonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2-fluorobenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPAXLQMTRSDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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